molecular formula C18H22ClNO5S B2670642 3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide CAS No. 1396847-34-9

3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide

Cat. No.: B2670642
CAS No.: 1396847-34-9
M. Wt: 399.89
InChI Key: LHQDMZNOKKCRTP-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with chloro and methoxy groups at the 3- and 4-positions, respectively. The nitrogen of the sulfonamide group is further functionalized with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl chain.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO5S/c1-18(21,11-13-4-6-14(24-2)7-5-13)12-20-26(22,23)15-8-9-17(25-3)16(19)10-15/h4-10,20-21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQDMZNOKKCRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide, with the CAS number 1396676-44-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide group, multiple methoxy and hydroxy substituents, and a chloro atom. The following sections summarize its biological activity, including antimicrobial, antiproliferative, and antioxidative properties.

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₁O₄S
Molecular Weight383.9 g/mol
CAS Number1396676-44-0

Antimicrobial Activity

Research indicates that compounds with sulfonamide structures often exhibit significant antimicrobial properties. The presence of hydroxy and methoxy groups in 3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide enhances its interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have shown that derivatives of similar structures can effectively inhibit Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) ranging from 8 µM to higher values depending on the specific structural modifications .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, derivatives with similar functional groups have demonstrated selective activity against the MCF-7 breast cancer cell line. For instance, compounds with comparable structures showed IC₅₀ values in the range of 1.2 µM to 5.3 µM against MCF-7 cells, indicating promising potential for further development in cancer therapeutics .

Table: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
3-chloro-N-(...)-4-methoxybenzenesulfonamideMCF-71.2
Similar Derivative AHCT1163.7
Similar Derivative BHEK2935.3

Antioxidative Activity

The antioxidative capacity of sulfonamide derivatives has also been explored. Compounds similar to 3-chloro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-4-methoxybenzenesulfonamide exhibited enhanced antioxidative activity when tested against standard antioxidants like butylated hydroxytoluene (BHT). The presence of hydroxy groups is believed to contribute significantly to this activity by scavenging free radicals and preventing oxidative stress in cellular environments .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting enzymes involved in bacterial growth.
  • Cell Cycle Disruption : By affecting signaling pathways related to cell proliferation, the compound may induce cell cycle arrest in cancer cells.
  • Antioxidant Mechanism : Hydroxy groups facilitate electron donation, allowing the compound to neutralize reactive oxygen species (ROS).

Case Studies and Research Findings

Several studies have focused on related compounds to elucidate the biological potential of sulfonamides:

  • One study highlighted that compounds with multiple hydroxy and methoxy groups showed improved antiproliferative activity against various cancer cell lines compared to their simpler counterparts .
  • Another investigation indicated that structural modifications significantly influence both antimicrobial and antiproliferative activities, suggesting that fine-tuning these groups could enhance therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and amides, focusing on molecular features, spectroscopic data, and intermolecular interactions.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups IR (cm⁻¹) ^1H NMR (δ ppm) Hydrogen Bonding
Target Compound C₁₈H₂₁ClN₂O₅S 412.88 Sulfonamide, Chloro, Methoxy, Hydroxy ~3230 (N–H), ~3400 (O–H) Hypothetical: Aromatic protons (6.5–7.8), methoxy (3.7–3.9), hydroxy (1.5–2.5) Extensive N–H···O and O–H···O interactions due to hydroxy group
4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide C₁₃H₁₂ClNO₃S 297.75 Sulfonamide, Chloro, Methoxy 3231 (N–H), 1334, 1160 (SO₂) 3.73 (s, OCH₃), aromatic protons (6.74–7.79) N–H···O interactions
3-Chloro-N-(4-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ 213.66 Amide, Chloro, Methoxy Not reported Not reported N–H···O and C–H···O contacts
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide C₁₀H₁₄ClNO₃S 263.74 Sulfonamide, Chloro, Methoxypropyl Not reported Not reported Limited H-bonding (no hydroxy group)

Key Findings:

Functional Group Impact: The target compound’s hydroxy group introduces additional hydrogen-bonding sites compared to analogs like 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide , enhancing solubility and influencing crystal packing.

Spectroscopic Differences :

  • The absence of a hydroxy group in 4-chloro-N-(4-methoxyphenyl)benzenesulfonamide results in a simpler IR profile, lacking the broad O–H stretch (~3400 cm⁻¹) seen in the target compound.
  • The target’s branched 2-methylpropyl chain may split NMR signals for methyl and hydroxy protons, unlike the linear methoxypropyl chain in 4-chloro-N-(3-methoxypropyl)benzenesulfonamide .

Hydrogen-Bonding Networks :

  • 3-Chloro-N-(4-methoxyphenyl)propanamide exhibits C–H···O interactions alongside classical N–H···O bonds, whereas the target compound ’s hydroxy group likely forms stronger O–H···O bonds, creating more robust supramolecular architectures.
  • 4-Chloro-N-(3-methoxypropyl)benzenesulfonamide , lacking hydroxy groups, relies solely on N–H···O interactions, reducing its H-bonding diversity.

Chloro and methoxy groups on aromatic rings modulate electronic density, affecting reactivity in substitution reactions and interactions with biological targets .

Research Implications

  • Materials Science : Enhanced hydrogen-bonding capacity could make the compound suitable for crystal engineering, similar to amides with C–H···O networks .
  • Synthetic Challenges : The branched hydroxypropyl chain may complicate synthesis compared to simpler N-alkyl sulfonamides .

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